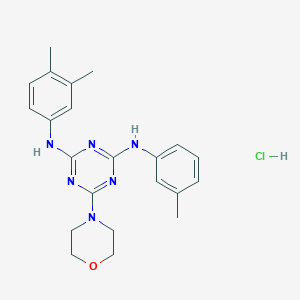

![molecular formula C17H15Cl2N5O2 B2547208 5-氨基-N-(5-氯-2-甲氧基苯基)-1-[(2-氯苯基)甲基]三唑-4-甲酰胺 CAS No. 899974-02-8](/img/structure/B2547208.png)

5-氨基-N-(5-氯-2-甲氧基苯基)-1-[(2-氯苯基)甲基]三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

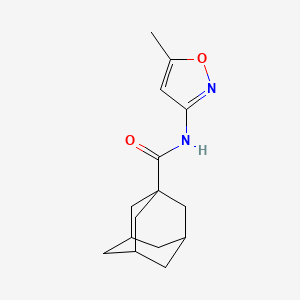

The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide is a derivative of the 5-amino-1,2,3-triazole-4-carboxylic acid, which is known for its utility in the preparation of peptidomimetics or biologically active compounds. The triazole scaffold is a common feature in many pharmacologically active compounds, and modifications on this core structure can lead to substances with diverse biological activities, including potential antitumor properties .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which allows for the preparation of protected versions of triazole amino acids with complete regiocontrol when aryl or alkyl azides are used . Another synthesis approach for related triazole compounds involves a multi-step process starting from 4-chlorobenzenamine, leading to the formation of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide with a high yield of up to 88% .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. For instance, the crystal structure of a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was determined, showcasing the importance of structural analysis in understanding the interactions and potential biological activities of these molecules .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including the Dimroth rearrangement, which can influence their chemistry and applications. The synthesis methods mentioned aim to overcome such issues and provide stable triazole derivatives for further applications . Additionally, the transformation of functional groups in related triazole nucleosides has been explored, providing routes to different derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of amino groups and other substituents can significantly affect the potency and specificity of triazole compounds as enzyme inhibitors . The solubility, stability, and reactivity of these compounds are essential parameters that are often optimized during the drug development process.

科学研究应用

合成及在药物化学中的应用

化合物5-氨基-N-(5-氯-2-甲氧基苯基)-1-[(2-氯苯基)甲基]三唑-4-甲酰胺代表了一类三唑衍生物,该衍生物已在科学研究中被探索了各种应用,特别是在药物化学领域。这些化合物以其多功能的生物活性和潜在的治疗应用而闻名。

三唑衍生物的一个显着应用是其抗菌活性。例如,Bektaş等人(2007 年)合成了新颖的 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,包括与所讨论化合物类似的化合物,并发现它们对测试微生物具有良好至中等活性,表明它们具有作为抗菌剂的潜力(Bektaş 等人,2007)。

此外,三唑衍生物的结构多功能性使其适用于修饰和探索新的药理特性。Ferrini 等人(2015 年)开发了一种基于钌催化的 N-Boc 炔酰胺与叠氮化物的环加成反应的方案,以合成受保护的三唑氨基酸版本,证明了三唑化合物在合成基于三唑骨架的生物活性化合物中的适应性,可能包括与所指定的类似衍生物(Ferrini 等人,2015)。

在腐蚀抑制领域,Bentiss 等人(2009 年)探讨了 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑在抑制盐酸介质中低碳钢腐蚀方面的功效,展示了三唑衍生物在药物化学以外的工业应用中的潜力(Bentiss 等人,2009)。

属性

IUPAC Name |

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2/c1-26-14-7-6-11(18)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-4-2-3-5-12(10)19/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOLAHJNGRQQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

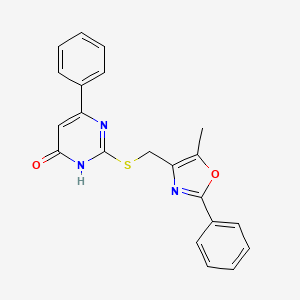

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

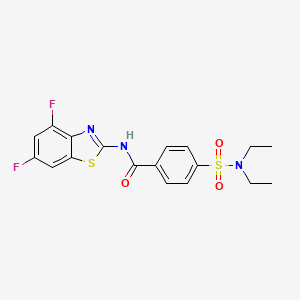

![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2547129.png)

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)

![1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2547143.png)